molecular formula C14H21BrN2O3S B5083988 N~2~-[(4-bromophenyl)sulfonyl]-N-butyl-N~2~-ethylglycinamide

N~2~-[(4-bromophenyl)sulfonyl]-N-butyl-N~2~-ethylglycinamide

Cat. No.: B5083988
M. Wt: 377.30 g/mol
InChI Key: ZLIWCDGTLCFIQC-UHFFFAOYSA-N
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Description

N~2~-[(4-bromophenyl)sulfonyl]-N-butyl-N~2~-ethylglycinamide is a synthetic organic compound characterized by the presence of a bromophenyl group attached to a sulfonyl moiety, which is further connected to a glycinamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[(4-bromophenyl)sulfonyl]-N-butyl-N~2~-ethylglycinamide typically involves the following steps:

    Formation of the Bromophenyl Sulfonyl Intermediate: This step involves the sulfonation of 4-bromophenyl with a sulfonyl chloride reagent under basic conditions.

    Coupling with Glycinamide: The bromophenyl sulfonyl intermediate is then coupled with glycinamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

N~2~-[(4-bromophenyl)sulfonyl]-N-butyl-N~2~-ethylglycinamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The sulfonyl group can participate in redox reactions, altering the oxidation state of the sulfur atom.

    Hydrolysis: The amide bond in the glycinamide moiety can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction: Reagents such as hydrogen peroxide (oxidation) or sodium borohydride (reduction) can be used.

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions are typically employed.

Major Products Formed

    Substitution: Products with different substituents on the phenyl ring.

    Oxidation/Reduction: Sulfoxides or sulfones, depending on the reaction conditions.

    Hydrolysis: Corresponding carboxylic acids and amines.

Scientific Research Applications

N~2~-[(4-bromophenyl)sulfonyl]-N-butyl-N~2~-ethylglycinamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

    Material Science: Its unique structural features make it a candidate for the development of novel materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N~1~-propylglycinamide
  • N~2~-[(4-bromophenyl)sulfonyl]-N~2~-ethyl-N~1~-propylglycinamide

Uniqueness

N~2~-[(4-bromophenyl)sulfonyl]-N-butyl-N~2~-ethylglycinamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the butyl and ethyl groups on the glycinamide backbone differentiates it from similar compounds, potentially leading to unique pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

2-[(4-bromophenyl)sulfonyl-ethylamino]-N-butylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BrN2O3S/c1-3-5-10-16-14(18)11-17(4-2)21(19,20)13-8-6-12(15)7-9-13/h6-9H,3-5,10-11H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLIWCDGTLCFIQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)CN(CC)S(=O)(=O)C1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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